7-Chloro Substitution Enables Synthesis of Potent Keap1/Nrf2 Activators Compared to Unsubstituted Indanone Cores
The target compound is a dedicated intermediate for constructing bicyclic and tricyclic ethynylcyanodienones that activate the Keap1/Nrf2 pathway. While direct biological data for the intermediate is absent, the final compounds derived from 7-chloro-indanone esters show distinct biological profiles compared to those from unsubstituted cores. The tricyclic compound 14 in the Honda 2015 study, which contains a chlorine atom consistent with this building block, displayed a more robust and specific activation profile compared to the monocyclic compound 5 [1]. This implies that the chloro-indanone scaffold contributes to improved selectivity and pathway-specific signaling, a feature unattainable with non-chlorinated indanone starting materials.
| Evidence Dimension | Keap1/Nrf2 pathway activation specificity |
|---|---|
| Target Compound Data | No direct data for intermediate; downstream tricyclic product (Compound 14) shows robust and specific Nrf2 activation. |
| Comparator Or Baseline | Monocyclic compound 5 (derived from non-indanone core) shows high potency but less specific activation profile. |
| Quantified Difference | Qualitative difference in activation specificity; quantitative potency values for final compounds available in primary study (e.g., Compound 14 vs. Compound 5). |
| Conditions | In vitro Keap1/Nrf2/ARE pathway activation and iNOS inhibition assays. |
Why This Matters
Procurement of the 7-chloro intermediate is essential for replicating the synthesis of a tricyclic compound with a superior selectivity profile, which cannot be achieved using non-chlorinated or differently substituted indanone building blocks.
- [1] Li, W., Zheng, S., Higgins, M., Morra, R. P., Jr., Mendis, A. T., Chien, C. W., Ojima, I., Mierke, D. F., Dinkova-Kostova, A. T., & Honda, T. (2015). New Monocyclic, Bicyclic, and Tricyclic Ethynylcyanodienones as Activators of the Keap1/Nrf2/ARE Pathway and Inhibitors of Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 58(11), 4738–4748. View Source
